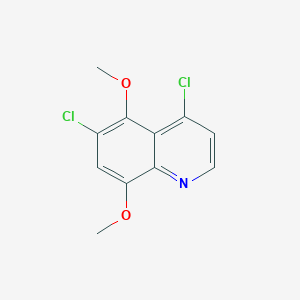

4,6-Dichloro-5,8-dimethoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

406937-10-8 |

|---|---|

Molecular Formula |

C11H9Cl2NO2 |

Molecular Weight |

258.10 g/mol |

IUPAC Name |

4,6-dichloro-5,8-dimethoxyquinoline |

InChI |

InChI=1S/C11H9Cl2NO2/c1-15-8-5-7(13)11(16-2)9-6(12)3-4-14-10(8)9/h3-5H,1-2H3 |

InChI Key |

KLHBBKRDGFSLAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=C(C=CN=C12)Cl)OC)Cl |

Origin of Product |

United States |

Synthetic Strategies for 4,6 Dichloro 5,8 Dimethoxyquinoline and Its Chemical Precursors

Historical and Modern Approaches to Quinoline (B57606) Ring System Construction

The construction of the fundamental quinoline bicyclic system has been a subject of extensive research for over a century, leading to a variety of named reactions that are still in use today, alongside newer, more efficient, and environmentally benign methods. iipseries.orgacs.org

Classical Condensation Reactions for Quinoline Synthesis

The traditional methods for quinoline synthesis are primarily condensation reactions that build the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring, typically starting from an aniline (B41778) derivative. iipseries.orgnih.gov These methods, though foundational, often require harsh conditions like strong acids and high temperatures. acs.orgnih.gov

Skraup Synthesis: One of the oldest methods, the Skraup reaction, involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a 1,4-addition with the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. iipseries.orguop.edu.pk

Doebner-von Miller Reaction: This is a more versatile variation of the Skraup synthesis where α,β-unsaturated aldehydes or ketones react with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.com This method allows for the synthesis of a wider range of substituted quinolines. acs.org

Combes Synthesis: This reaction produces 2,4-disubstituted quinolines by condensing an aniline with a β-diketone under acidic conditions. slideshare.net The process involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. iipseries.orgwikipedia.org

Friedländer Synthesis: This is a widely used reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases and is valued for its operational simplicity. alfa-chemistry.comorganicreactions.org

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (4-quinolones) at lower temperatures or 2-hydroxyquinolines (2-quinolones) at higher temperatures. iipseries.orgpharmaguideline.com The formation of a 4-hydroxyquinoline (B1666331) is a crucial step in synthesizing 4-chloroquinolines. mdpi.comsci-hub.cat

| Reaction Name | Key Reactants | Typical Conditions | Primary Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, High Temperature | Unsubstituted/Substituted Quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, Lewis Acids) | Substituted Quinolines |

| Combes Synthesis | Aniline, β-Diketone | Acid Catalyst (e.g., H₂SO₄, PPA) | 2,4-Disubstituted Quinolines |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalyst | Polysubstituted Quinolines |

| Conrad-Limpach | Aniline, β-Ketoester | Lower Temperature (~140°C) | 4-Hydroxyquinolines |

Catalytic and Green Chemistry Methods for Quinoline Formation

In response to the drawbacks of classical methods, such as harsh conditions and the use of hazardous reagents, modern synthetic chemistry has focused on developing more efficient and environmentally friendly protocols. acs.orgtandfonline.com These approaches often employ catalysts to achieve higher yields and selectivity under milder conditions. researchgate.net

Transition-Metal Catalysis: A significant advancement has been the use of transition-metal catalysts, including those based on copper, nickel, iron, and manganese. ias.ac.inorganic-chemistry.org These catalysts can facilitate various bond-forming reactions, enabling the construction of the quinoline scaffold from diverse and readily available starting materials, often under milder conditions than classical methods. organic-chemistry.org

Nanocatalysis: The use of nanocatalysts represents a frontier in green synthesis. taylorfrancis.com Nanoparticles of metals like iron, copper, and titanium offer high surface area and reactivity, leading to enhanced catalytic efficiency. acs.orgnih.govnih.gov These catalysts are often recyclable and can promote reactions in greener solvents like water or ethanol, or even under solvent-free conditions. nih.govtaylorfrancis.com

Green Solvents and Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents. Many modern quinoline syntheses have been developed to work in water, ionic liquids, or polyethylene glycol (PEG). tandfonline.comijpsjournal.com Additionally, techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.com For instance, a catalyst-free Friedländer reaction has been successfully conducted in water at 70°C, highlighting a significant move towards sustainable practices. organic-chemistry.org

| Method | Key Feature | Example Catalyst/Condition | Advantages |

|---|---|---|---|

| Transition-Metal Catalysis | Use of metal complexes to facilitate C-C and C-N bond formation | Cu(II) complexes, Ni-catalysis, Mn(II) complexes | Milder conditions, high functional group tolerance |

| Nanocatalysis | Heterogeneous catalysis using nanoparticles | Fe₃O₄ NPs, TiO₂, Cu NPs | High efficiency, catalyst reusability, often in green solvents |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Microwave reactor | Rapid reaction times, improved yields, energy efficiency |

| Green Solvents | Replacement of volatile organic compounds (VOCs) | Water, Ethanol, Ionic Liquids | Reduced environmental impact, increased safety |

| Catalyst-Free | Reaction proceeds without an added catalyst | Heating in water | Cost-effective, simplified purification, environmentally benign |

Regioselective Functionalization Approaches for the Quinoline Core

To synthesize a specific molecule like 4,6-dichloro-5,8-dimethoxyquinoline, the quinoline core must be functionalized with the correct substituents at the desired positions. This requires precise control over the regioselectivity of the reactions.

Introduction of Halogen Substituents (Chlorine at C-4 and C-6)

The introduction of chlorine atoms at the C-4 and C-6 positions involves distinct chemical strategies, as the reactivity of these positions is different.

Chlorination at C-4: The C-4 position is part of the pyridine ring and is not readily chlorinated by electrophilic substitution. The most common and effective strategy is to first synthesize a 4-hydroxyquinoline (a 4-quinolone) intermediate. This is often achieved through methods like the Conrad-Limpach or Gould-Jacobs reactions. mdpi.comsci-hub.cat The resulting 4-hydroxy group can then be converted to a chlorine atom by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net This conversion is a robust and widely used method for producing 4-chloroquinoline (B167314) derivatives. nih.gov

Chlorination at C-6: The C-6 position is on the benzene portion of the quinoline ring. Unlike the pyridine ring, this part is susceptible to electrophilic aromatic substitution, provided the ring is sufficiently activated. Direct chlorination of the quinoline ring itself often leads to substitution at the C-5 and C-8 positions. Therefore, to achieve C-6 chlorination, the chlorine is typically introduced at an earlier stage of the synthesis. A common approach is to start with a pre-functionalized aniline, such as a 4-chloroaniline derivative, which then carries the chlorine atom into the final quinoline structure after the ring-forming condensation reaction.

Introduction of Methoxy (B1213986) Substituents (Methoxy at C-5 and C-8)

The placement of methoxy groups at the C-5 and C-8 positions is almost exclusively achieved by using a starting material that already contains these functionalities. The most logical and widely practiced approach is to begin the synthesis with a correspondingly substituted aniline. For the target molecule, a starting material such as 3-chloro-2,5-dimethoxyaniline would be a suitable precursor. This aniline derivative would then be subjected to a quinoline-forming cyclization reaction, such as a reaction with a β-ketoester, to construct the heterocyclic ring, thereby ensuring the methoxy groups are correctly positioned at C-8 and C-5, respectively, in the final quinoline product.

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline Intermediates

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated aromatic rings, particularly heteroaromatics. wikipedia.orgbyjus.com In the context of this compound, the chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the one at the C-6 position.

The heightened reactivity at C-4 is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate formed during the reaction. libretexts.orgmasterorganicchemistry.com The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the C-4 chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The negative charge is delocalized over the aromatic system, including onto the electronegative nitrogen atom, which provides significant stabilization.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. chemistrysteps.com

This selective reactivity allows the C-4 chlorine to be displaced by a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) while leaving the C-6 chlorine intact. This differential reactivity is a powerful tool in the further elaboration of the quinoline scaffold to build more complex molecules. mdpi.com

Synthetic Modifications and Derivatization of this compound Analogs

The synthesis of functionalized quinoline derivatives is a significant area of research in organic and medicinal chemistry. covenantuniversity.edu.ng Various methods have been developed for the construction and modification of the quinoline scaffold. nih.gov These methodologies can be adapted to produce a range of analogs of this compound with diverse substitution patterns.

Synthesis of Analogs with Varied Halogenation Patterns

The introduction of different halogens onto the quinoline core can be achieved through several synthetic routes. Electrophilic aromatic halogenation is a common method for adding halogen substituents to aromatic systems. wikipedia.org For less reactive substrates, such as benzene derivatives, this reaction often requires a Lewis acid catalyst like AlCl₃, FeCl₃, FeBr₃, or ZnCl₂. wikipedia.org

Halogenation can occur through different mechanisms depending on the substrate. For instance, saturated hydrocarbons undergo halogenation via a free-radical process, while unsaturated organic compounds react through an addition reaction. Aromatic compounds, on the other hand, are halogenated via electrophilic substitution. mt.com

In the context of quinoline synthesis, chlorination is a key step in the preparation of many intermediates. For example, the synthesis of 4-chloro-6,7-dimethoxyquinoline (B44214) can be achieved through the chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Similarly, the synthesis of 6,7-dichloro-5,8-quinolinedione involves a chloroxidation process. A new synthetic route for this compound has been developed to improve upon a previous method that had a very low yield.

The following table summarizes the synthesis of some halogenated quinoline and quinoxaline (B1680401) analogs:

| Starting Material | Reagents and Conditions | Product | Yield |

| 8-acetamido-5-quinoxalinol | 1) 2N H₂SO₄, reflux, 3 h; 2) conc. HCl, NaClO₃, 0 °C | 6,7-dichloro-5,8-quinoxalinedione | 63% |

| 4-hydroxy-6,7-dimethoxyquinoline | Thionyl chloride and DMF | 4-chloro-6,7-dimethoxyquinoline | Unsatisfactory |

| 4-hydroxy-6,7-dimethoxyquinoline | Phosphoryl chloride and N,N-diethylaniline | 4-chloro-6,7-dimethoxyquinoline | - |

Synthesis of Analogs with Modified Alkoxy Groups or Hydroxylations

The modification of alkoxy groups on the quinoline scaffold can be achieved through demethylation to form hydroxyl groups, followed by alkylation with different alkyl halides. For instance, the synthesis of 4-alkoxy-8-hydroxyquinolines has been reported. nih.gov A key step in this process is the selective protection of the hydroxyl group at the C-8 position of 4,8-dihydroxyquinoline with a tosyl group. This protective group is stable during alkylation with various agents in the presence of sodium hydride and can be removed hydrolytically after the alkylation is complete. nih.gov

Another approach to obtaining hydroxyquinones is through the demethylation of available trimethoxy derivatives, followed by oxidation of the resulting hydroxyhydroquinone. mdpi.com The regioselective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one is a starting point for the synthesis of gefitinib, a substituted 6,7-dihydroxy-4-quinazolineamine. nih.gov

The O-alkylation of hydroxyquinolines is a versatile method for introducing a variety of alkoxy groups. For example, the O-alkylation of methyl 3,4-dihydroxy-benzoate is the initial step in the synthesis of erlotinib. nih.gov

Below is a table outlining the synthesis of quinoline analogs with modified alkoxy and hydroxyl groups:

| Starting Material | Reagents and Conditions | Product | Yield |

| 4,8-dihydroxyquinoline | 1) Tosyl chloride; 2) Alkylating agent, NaH; 3) Hydrolysis | 4-alkoxy-8-hydroxyquinolines | - |

| Methyl 3,4-dihydroxy-benzoate | 1-chloro-2-methoxyethane or 1-bromo-2-methoxyethane | Methyl 3-hydroxy-4-(2-methoxyethoxy)benzoate | >90% |

| 6,7-dimethoxy-3H-quinazolin-4-one | Regioselective demethylation followed by O-protection | 6-hydroxy-7-methoxy-3H-quinazolin-4-one derivatives | - |

Development of Hybrid Scaffolds Incorporating the this compound Moiety

The quinoline scaffold is a versatile building block for the creation of hybrid molecules with potential applications in medicinal chemistry. covenantuniversity.edu.ngfrontiersin.org Researchers have synthesized hybrid quinoline scaffolds by combining them with other heterocyclic compounds through various methods, including transition-metal-catalyzed reactions, metal-free reactions, ultrasound irradiation, and multicomponent one-pot synthesis. nih.gov

Several types of quinoline-based hybrid molecules have been reported:

Quinoline-coumarin hybrids: These can be synthesized via a Ugi reaction involving quinoline-3-carbaldehyde, coumarin-3-carboxylic acid, amines, and alkyl isocyanide. researchgate.net

Pyrazole-pyridine-based quinoline hybrids: These have been synthesized using the Vilsmeier-Haack procedure. frontiersin.orgnih.gov

Quinoline-imidazolium hybrids: Ultrasound irradiation has been used to produce these hybrids through N-alkylation of benzimidazole with substituted ω-halogen acetophenones. frontiersin.orgnih.gov

8-Hydroxyquinoline-ciprofloxacin hybrids: These can be synthesized through a Mannich reaction. nih.gov

The following table provides examples of the synthesis of hybrid scaffolds based on the quinoline core:

| Quinoline Derivative | Reaction Type | Coupled Moiety | Hybrid Scaffold |

| Quinoline-3-carbaldehyde | Ugi reaction | Coumarin-3-carboxylic acid, amines, alkyl isocyanide | Quinoline-coumarin hybrids |

| Quinoline hydrazones | Vilsmeier-Haack procedure | Malononitrile, thiophenol | Pyrazole-pyridine-based quinoline hybrids |

| Benzimidazole | N-alkylation (ultrasound-assisted) | ω-halogen acetophenones | Quinoline-imidazolium hybrids |

| 8-Hydroxyquinoline (B1678124) | Mannich reaction | Ciprofloxacin | 8-Hydroxyquinoline-ciprofloxacin hybrid |

Pharmacological Investigations of 4,6 Dichloro 5,8 Dimethoxyquinoline and Its Analogs

Anticancer Efficacy Assessments

The anticancer potential of quinoline (B57606) derivatives is a subject of intensive research. Various analogs have been synthesized and evaluated for their ability to inhibit cancer cell growth and proliferation through diverse mechanisms of action.

Numerous studies have demonstrated the in vitro antiproliferative effects of quinoline and quinazoline (B50416) analogs across a variety of human cancer cell lines. For instance, a series of 2-chloro-4-anilinoquinazoline-chalcones and their corresponding pyrimidodiazepine derivatives were evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. nih.gov One of the quinazoline-chalcone derivatives, 14g , displayed significant antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines. nih.gov The pyrimidodiazepine derivative 16c exhibited potent cytotoxic activity, being 10-fold more active than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. nih.gov

Another study on 4-aroyl-6,7,8-trimethoxyquinolines, which are structurally related to the subject compound, also showed promising results. researchgate.net The compound 11 from this series was effective against human cancer cell lines KB, HT-29, and MKN45, as well as three multidrug-resistant cancer cell lines (KB-vin10, KB-S15, and KB-7D), with IC50 values in the nanomolar range. researchgate.net

The table below summarizes the in vitro antiproliferative activity of selected quinoline and quinazoline analogs.

Table 1: In Vitro Antiproliferative Activity of Selected Quinoline and Quinazoline Analogs

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 14g (quinazoline-chalcone) | K-562 (Leukemia) | 0.622 | nih.gov |

| RPMI-8226 (Leukemia) | >0.622 | nih.gov | |

| HCT-116 (Colon Cancer) | 1.81 | nih.gov | |

| LOX IMVI (Melanoma) | 1.81 | nih.gov | |

| MCF7 (Breast Cancer) | 1.81 | nih.gov | |

| 11 (4-aroyl-6,7,8-trimethoxyquinoline) | KB | 0.217 | researchgate.net |

| HT-29 | 0.327 | researchgate.net | |

| MKN45 | 0.239 | researchgate.net | |

| KB-vin10 (Resistant) | 0.246 | researchgate.net | |

| KB-S15 (Resistant) | 0.213 | researchgate.net |

The anticancer effects of quinoline analogs are often attributed to their ability to interfere with fundamental cellular processes such as DNA replication, cell division, and survival signaling pathways.

DNA Intercalation: Some quinazoline derivatives have been shown to exert their anticancer effects by interacting with DNA. For example, studies on the pyrimidodiazepine derivative 16c suggest that its mechanism of action may involve DNA binding, similar to the alkylating agent CCNU (lomustine). nih.gov Further DNA binding studies confirmed that compound 16c interacts with calf thymus DNA through groove binding, while the quinazoline-chalcone 14g interacts via intercalation. nih.gov

Cell Cycle Arrest and Apoptosis Induction: While specific studies on 4,6-Dichloro-5,8-dimethoxyquinoline are unavailable, other natural compounds with similar structural features, such as diosgenin, have been shown to induce cell cycle arrest and apoptosis. dovepress.comnih.gov Diosgenin has been reported to inhibit the proliferation of colorectal cancer cells and induce apoptosis by modulating the expression of p53 and Bcl-2 family proteins. nih.gov It can also suppress the migration and invasion of cancer cells by reducing the levels of matrix metalloproteinase-9 (MMP-9). nih.gov

The inhibition of specific enzymes and protein kinases that are crucial for cancer cell survival and proliferation is a key mechanism for many anticancer drugs.

Topoisomerase Inhibition: While there is no direct evidence for this compound, some oxiranyl-quinoxaline derivatives have been evaluated for their interaction with human topoisomerase II β through in silico studies. researchgate.net

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy. A series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of c-Met. mdpi.com One compound in this series, 12n , demonstrated the most potent inhibitory activity against c-Met with an IC50 value of 0.030 µM and also showed excellent anticancer activity against A549, MCF-7, and MKN-45 cancer cell lines at low micromolar concentrations. mdpi.com Molecular docking studies have suggested that this compound binds to the ATP-binding site of the c-Met kinase. mdpi.com

Other Kinase Inhibition: Quinoline-5,8-diones have been investigated as inhibitors of sphingosine (B13886) kinases (SphK1 and SphK2), which are overexpressed in many cancers. mdpi.com Several of these compounds exhibited dual inhibition of both SphK1 and SphK2. mdpi.com

The table below presents the enzyme and kinase inhibitory data for selected analogs.

Table 2: Enzyme and Kinase Inhibitory Profile of Selected Analogs

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 12n (6,7-dimethoxy-4-anilinoquinoline) | c-Met Kinase | 0.030 | mdpi.com |

| Quinoline-5,8-dione analogs | Sphingosine Kinase 1 (SphK1) | Varies | mdpi.com |

Antimicrobial Spectrum Analysis

Quinoline derivatives have a long history as antimicrobial agents. The investigations into their analogs reveal a broad spectrum of activity against various pathogenic bacteria and fungi.

The antibacterial activity of quinoline derivatives has been well-documented. For example, the quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms, a significant challenge in healthcare settings. dovepress.com It was found to reduce biofilm viability and induce cell wall stress. dovepress.com

In another study, a series of quinoxaline-based compounds, which share structural similarities with quinolines, were synthesized and evaluated for their antibacterial activity. mdpi.com Compounds 5m–5p from this series showed good to moderate activity against S. aureus (MICs of 4–16 μg/mL) and B. subtilis (MICs of 8–32 μg/mL). mdpi.com Compound 5p was identified as a potent broad-spectrum antibacterial agent, also showing activity against methicillin-resistant S. aureus (MRSA) and E. coli. mdpi.com

The table below summarizes the antibacterial efficacy of selected quinoline and quinoxaline (B1680401) analogs.

Table 3: Antibacterial Efficacy of Selected Analogs

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5p (quinoxaline derivative) | S. aureus | 4 | mdpi.com |

| B. subtilis | 8 | mdpi.com | |

| MRSA | 8 | mdpi.com | |

| E. coli | 4-32 | mdpi.com | |

| 5m-5o (quinoxaline derivatives) | S. aureus | 16 | mdpi.com |

Certain quinoline analogs have also demonstrated significant antifungal properties. A study on dichlorinated 8-quinolinols revealed their effectiveness against Candida albicans and C. tropicalis. nih.gov Specifically, 3,5-dichloro-8-quinolinol was found to be more effective than the control drug, 5-fluorocytosine, with its minimum inhibitory concentration (MIC) being only one-tenth of its cytotoxic dose. nih.gov

Furthermore, 6-quinolinyl N-oxide chalcones have been tested for their antifungal activity against Paracoccidioides species. Compounds 4c and 4e from this series showed activity similar to the antifungal drug itraconazole (B105839) in a murine model of paracoccidioidomycosis.

The table below provides a summary of the antifungal activity of selected quinoline analogs.

Table 4: Antifungal Activity of Selected Analogs

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 3,5-dichloro-8-quinolinol | Candida albicans | More effective than 5-fluorocytosine | nih.gov |

| Candida tropicalis | More effective than 5-fluorocytosine | nih.gov | |

| 4c (6-quinolinyl N-oxide chalcone) | Paracoccidioides spp. | Similar to itraconazole in vivo |

| 4e (6-quinolinyl N-oxide chalcone) | Paracoccidioides spp. | Similar to itraconazole in vivo | |

Anti-mycobacterial Activity

Currently, there are no specific studies in the available scientific literature that evaluate the anti-mycobacterial activity of this compound. However, research on related quinolinequinones has shown some potential against Mycobacterium tuberculosis. For instance, a study on a library of quinolinequinones demonstrated that analogs with certain amine substituents at the 6- and 7-positions exhibited inhibitory activity. nih.gov One particular analog, 7-chloro-6-propargylamino-quinoline-5,8-dione, showed notable inhibitory activity with a minimum inhibitory concentration (MIC) of 8 μM. nih.gov These findings suggest that the quinolinequinone scaffold is of interest for anti-mycobacterial drug discovery, though specific data for this compound is absent.

Antioxidant Capacity Determination

There is no available research specifically investigating the antioxidant capacity of this compound. The broader class of hydroquinones, which share a related structural motif, has been studied for antioxidant properties. mdpi.com For example, some natural hydroquinones have demonstrated significant free radical scavenging activity in assays such as the DPPH• radical scavenging test. mdpi.com However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Antimalarial Efficacy Studies

Direct antimalarial efficacy studies for this compound are not present in the current body of scientific literature. Research on structurally similar compounds has been conducted. For example, a study on substituted 5,8-dimethoxyquinoxalines, which are aza-analogs of quinolines, found that the tested compounds did not possess antimalarial activity. nih.gov This highlights the importance of specific substitutions on the quinoline ring system for antimalarial action, but provides no direct evidence for the efficacy of this compound.

Target-Specific Enzyme Inhibition Beyond Anticancer Applications (e.g., NQO1, Urease)

There is no specific information available regarding the inhibition of enzymes such as NQO1 or urease by this compound. Studies on related structures have explored such activities. For instance, derivatives of 6,7-dichloro-5,8-quinolinedione have been synthesized and evaluated as substrates for the NQO1 enzyme. mdpi.com The enzymatic conversion rates were found to be dependent on the substituent at the C2 position of the 5,8-quinolinedione (B78156) scaffold. mdpi.com This indicates that the quinolinedione structure can interact with NQO1, but provides no data on the inhibitory potential of this compound.

Structure Activity Relationship Sar and Computational Insights

Influence of Halogen Substituents (Chlorine at C-4, C-6) on Biological Potency and Selectivity

The introduction of chlorine atoms into a biologically active molecule can substantially alter its properties and improve its intrinsic activity. researchgate.net The presence of chlorine generally increases lipophilicity, which can enhance the molecule's ability to cross cell membranes. researchgate.net It can also prevent metabolic hydroxylation at the position of substitution and increase the electrophilicity of nearby parts of the molecule due to its electronegativity. researchgate.net

In the quinoline (B57606) scaffold, halogen substitution has been shown to be a critical modulator of activity. For instance, in the development of antimalarial drugs, replacing a methoxy (B1213986) group with a chloro group at certain positions has been found to enhance efficacy. nih.gov Specifically, substitution at the C-6 position is a common strategy. Studies on 2-arylvinylquinolines have demonstrated that introducing a chlorine or fluorine atom at the C-6 position can improve antiplasmodial activity compared to methoxylated analogues. nih.gov This suggests that the C-6 chlorine in 4,6-Dichloro-5,8-dimethoxyquinoline is likely a key contributor to its potential biological profile.

The chlorine at the C-4 position is also significant. The 4-chloro position of a quinoline ring is known to be reactive and can be a site for further functionalization to create new derivatives with altered or improved activities. researchgate.net The electronic-withdrawing nature of the chlorine atoms at both C-4 and C-6 would significantly modulate the electron density of the quinoline ring system, influencing its interaction with biological targets. mdpi.com

| Compound | C-6 Substituent | EC₅₀ (nM) |

|---|---|---|

| Analogue 1 | -OCH₃ | 41.2 ± 5.3 |

| Analogue 2 | -F | 21.0 ± 2.1 |

| Analogue 3 | -Cl | Data Not Specified, but Activity Noted |

Data derived from studies on related quinoline compounds. nih.gov

Contribution of Methoxy Groups (at C-5, C-8) to Pharmacological Profiles

In studies of 1,4-naphthoquinones, a related bicyclic system, the presence of 5,8-dimethoxy groups was found to be a key structural feature, with the compound's activity depending significantly on its hydrophobicity. nih.gov For quinoline derivatives, the positioning of methoxy groups is critical. For example, in a series of methoxybenzo[h]quinoline-3-carbonitrile derivatives, the antitrypanosomal activity was highly dependent on the substitution pattern of the methoxy groups on the aromatic rings. mdpi.com Specifically, an OMe group at the 7-position enhanced activity when combined with a 4-hydroxy-3-methoxy phenyl group at position-4, while an OMe group at the 8-position slightly increased activity with a different phenyl substitution pattern. mdpi.com

This high sensitivity to positional changes underscores the importance of the specific 5,8-dimethoxy arrangement in this compound. These groups are expected to influence the molecule's conformation and its ability to act as a hydrogen bond acceptor, which can be critical for binding to target proteins. researchgate.net

Impact of Positional Isomerism on Molecular Recognition and Bioactivity

Positional isomerism is a fundamental concept in medicinal chemistry, as even slight changes in substituent placement can lead to vastly different biological outcomes. rsc.org The specific substitution pattern of this compound is crucial to its function. Altering the positions of the chloro and methoxy groups would create isomers with distinct electronic and steric properties, leading to different interactions with biological targets.

For instance, the difference between quinoline and its isomer isoquinoline (B145761), where the nitrogen atom is at position 2 instead of 1, results in significant differences in their metabolism and genotoxicity. oup.com Quinoline is metabolized to the carcinogenic 5,6-dihydroxy-5,6-dihydroquinoline, whereas isoquinoline is not, highlighting the critical role of the heteroatom's position. oup.com Similarly, shifting the substituents of the target compound—for example, to a 2,4-dichloro-5,7-dimethoxyquinoline (B2830089) arrangement—would alter the molecule's dipole moment and shape, likely changing its binding affinity and selectivity for any given biological target. bldpharm.com Studies on mannose-quinoline conjugates have empirically shown that different positional isomers exhibit varied antioxidant and antimicrobial activities. rsc.org

Interactions and Molecular Recognition of this compound Derivatives with Biological Targets

The predicted interactions of this compound with biological targets are based on the functional groups present. The quinoline nitrogen can act as a hydrogen bond acceptor, a common interaction in kinase inhibitor binding. The methoxy groups at C-5 and C-8 can also serve as hydrogen bond acceptors. The chlorine atoms at C-4 and C-6 can participate in halogen bonding—a specific type of non-covalent interaction—with electron-rich atoms like oxygen or sulfur in amino acid residues of a target protein.

Computational docking studies on related substituted quinolines have provided insight into these potential interactions. For example, docking studies of pyrimido[4,5-c]quinolin-1(2H)-ones at the colchicine (B1669291) binding site of tubulin showed that methoxy-substituted rings could be oriented deep within a hydrophobic pocket. researchgate.net In other studies, molecular docking of novel quinoline derivatives helped to rationalize their inhibitory activity against Pim-1 kinase, identifying key binding modes. nih.gov These models suggest that the planar quinoline scaffold likely engages in hydrophobic or π-π stacking interactions within a binding pocket, while the substituents form more specific polar and non-polar contacts that determine binding affinity and selectivity.

| Functional Group | Position | Potential Interaction Type | Potential Target Residues |

|---|---|---|---|

| Quinoline Nitrogen | N-1 | Hydrogen Bond Acceptor | -NH (e.g., from peptide backbone) |

| Chlorine | C-4, C-6 | Halogen Bonding, Hydrophobic | Carbonyl Oxygen, Serine, Threonine |

| Methoxy | C-5, C-8 | Hydrogen Bond Acceptor | -OH (e.g., from Tyrosine) |

| Aromatic Rings | Core Scaffold | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

Design Principles for Scaffold Modifications and Bioisosteric Replacements

The principles of drug design allow for the rational modification of a lead compound like this compound to enhance potency, improve selectivity, or optimize pharmacokinetic properties. researchgate.net Two key strategies are scaffold modification and bioisosteric replacement. ajptr.com

Bioisosteric Replacements: This involves exchanging a functional group with another that has similar physical or chemical properties to produce a broadly similar biological effect. ajptr.comdrugdesign.org

Chlorine (Cl): The chlorine atoms could be replaced by other halogens like bromine (Br) or fluorine (F). Bromine would increase lipophilicity further, while fluorine could alter electronic properties and potentially act as a hydrogen bond acceptor. A trifluoromethyl (-CF₃) group is another common bioisostere for chlorine, offering strong electron-withdrawing properties but with increased steric bulk.

Methoxy (-OCH₃): The methoxy groups could be replaced with other small alkoxy groups like ethoxy (-OCH₂CH₃) to fine-tune solubility. Alternatively, replacement with a hydroxyl (-OH) group would introduce a hydrogen bond donor, potentially altering binding interactions. A methylthio (-SCH₃) group is another bioisostere that could modify electronic and steric profiles.

Scaffold Modifications: This involves altering the core quinoline ring system itself, a process sometimes referred to as "scaffold hopping." researchgate.net One could explore replacing the quinoline core with other bicyclic heteroaromatic systems like quinazoline (B50416), quinoxaline (B1680401), or benzofuran (B130515) to explore novel chemical space while attempting to maintain the crucial spatial arrangement of the chloro and methoxy substituents. The goal is to find a new core that retains or improves upon the original compound's interactions with its biological target while offering improved properties like synthetic accessibility or reduced off-target effects. researchgate.net

Advanced Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 4,6-Dichloro-5,8-dimethoxyquinoline, this method is instrumental in identifying potential biological targets, such as protein kinases, which are often implicated in various diseases.

Detailed research findings on analogous quinoline (B57606) and quinazoline (B50416) derivatives have demonstrated the utility of molecular docking in predicting binding affinities and interaction patterns. For instance, studies on substituted quinazolines as kinase inhibitors have shown that specific substitutions can significantly influence binding energy and interactions with key amino acid residues in the ATP-binding pocket of kinases like EGFR and VEGFR2. nih.gov In a hypothetical docking study of this compound against a kinase target, the chlorine atoms at positions 4 and 6 could form halogen bonds or hydrophobic interactions, while the methoxy (B1213986) groups at positions 5 and 8 might engage in hydrogen bonding with the protein backbone or specific residues. The quinoline nitrogen can also act as a hydrogen bond acceptor.

A typical output from such a study would include a table of docking scores and interacting residues, as illustrated below.

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| Kinase X | -9.5 | Met793, Leu718 | Hydrophobic |

| Lys745 | Hydrogen Bond (with N1) | ||

| Cys797 | Halogen Bond (with Cl4) | ||

| Kinase Y | -8.2 | Val726, Ala743 | Hydrophobic |

| Asp855 | Hydrogen Bond (with OCH3) |

Such data would suggest that this compound has a strong theoretical affinity for specific kinases, warranting further investigation as a potential inhibitor.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. For this compound, DFT calculations can determine various parameters that are crucial for understanding its chemical behavior.

Studies on similar heterocyclic compounds, such as substituted quinolines and benzofuroxans, have utilized DFT to elucidate their electronic structure. researchgate.netnih.gov For this compound, key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The distribution of these frontier orbitals would also be visualized. It is plausible that the HOMO would be localized on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO might be distributed over the dichlorinated pyridine (B92270) ring, indicating the likely sites for electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MEP) map would further highlight the electron-rich (negative potential, likely around the nitrogen and oxygen atoms) and electron-poor (positive potential) regions of the molecule.

A representative data table from a DFT study on this compound might look as follows:

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 3.1 D |

These theoretical values provide a fundamental understanding of the molecule's electronic character and reactivity.

Molecular Dynamics Simulations of Compound-Target Complexes and Conformational Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. MD simulations can assess the stability of the docked pose, reveal conformational changes in both the ligand and the target protein, and provide a more accurate estimation of binding free energies.

For a complex of this compound with a protein target, an MD simulation would track the atomic movements over a period of nanoseconds. Analysis of the simulation trajectory would reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the initial docking. For instance, MD simulations on other kinase inhibitors have shown that stable hydrogen bonds with hinge region residues are crucial for potent inhibition. nih.gov

The root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to assess the stability of the complex. A stable complex would exhibit a low and converging RMSD value over the simulation time. Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, offering a more refined prediction of binding affinity than docking scores alone. jlu.edu.cn

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Hydrogen Bonds Maintained |

| 0-10 | 1.2 ± 0.3 | 1.5 ± 0.4 | Lys745, Asp855 |

| 10-20 | 1.3 ± 0.2 | 1.6 ± 0.3 | Lys745, Asp855 |

| 20-50 | 1.4 ± 0.3 | 1.7 ± 0.4 | Lys745 |

This data would indicate that the complex is stable over the simulation period, with one of the key hydrogen bonds being consistently maintained.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict their activity and guide the design of more potent compounds.

QSAR studies on other quinoline derivatives have successfully identified key molecular descriptors that correlate with their biological activities, such as anti-leishmanial or antibacterial effects. researchgate.netmdpi.com To build a QSAR model for this compound analogs, a dataset of compounds with experimentally determined activities would be required. Various molecular descriptors, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated.

Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms would then be used to generate an equation that links these descriptors to the observed activity. For example, a hypothetical QSAR equation might be:

pIC50 = 0.5 * LogP - 0.2 * (HOMO-LUMO gap) + 0.8 * (Dipole Moment) + 2.5

This model would suggest that increased hydrophobicity and dipole moment, along with decreased reactivity (larger HOMO-LUMO gap), are favorable for the biological activity . Such models are invaluable for prioritizing the synthesis of new derivatives with a higher probability of success. nih.govnih.gov

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction Methodologies

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. For this compound, various computational tools can predict its pharmacokinetic and pharmacodynamic profiles.

These predictions are based on established models and rules, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound. Predictions for properties like human intestinal absorption, blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity can be generated. nih.govresearchgate.net

A summary of predicted ADMET properties for this compound could be presented in a table:

| Property | Predicted Value/Outcome | Interpretation |

| Molecular Weight | 258.1 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 3.5 | Compliant with Lipinski's Rule (<5) |

| H-bond Donors | 0 | Compliant with Lipinski's Rule (<5) |

| H-bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Good oral bioavailability expected |

| Blood-Brain Barrier Penetration | Likely | Potential for CNS activity |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

These in silico predictions provide a crucial early assessment of the compound's potential suitability as a therapeutic agent, helping to identify potential liabilities and guide further experimental testing.

Perspectives and Future Research Directions

Identification of Novel Biological Targets and Therapeutic Pathways

The quinoline (B57606) nucleus is a privileged structure known to interact with a multitude of biological targets, including protein kinases, DNA, and various enzymes. researchgate.netijrpr.com For 4,6-dichloro-5,8-dimethoxyquinoline, several potential targets can be inferred from its analogs.

One of the most compelling prospective targets is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. nih.gov Structurally similar compounds, specifically those with a quinoline-5,8-dione core, are recognized as excellent substrates for NQO1. nih.gov This enzyme is overexpressed in many solid tumors, including breast, lung, and colon cancers. nih.gov The NQO1 enzyme catalyzes the two-electron reduction of quinones, a process that can lead to the generation of reactive oxygen species (ROS) and induce cytotoxicity specifically in cancer cells. nih.govnih.gov Research on 6,7-dichloro-5,8-quinolinedione derivatives has shown they are good substrates for NQO1, and their activity is dependent on the substituents on the quinoline ring. mdpi.com This suggests that this compound could be investigated as a bioreductive drug, selectively targeting cancer cells with high NQO1 expression.

Furthermore, other quinoline derivatives serve as crucial intermediates in the synthesis of potent kinase inhibitors. nbinno.com For instance, 4-chloro-6,7-dimethoxyquinoline (B44214) is a key building block for cabozantinib (B823) and tivozanib, which target receptor tyrosine kinases like MET and VEGFR. nbinno.comgoogle.com This implicates the broader family of dichloro-dimethoxyquinolines in the modulation of carcinogenic signaling pathways such as Ras/Raf/MEK and PI3K/AkT/mTOR. nih.gov Future research should, therefore, include screening this compound against a panel of protein kinases to uncover potential roles in oncology beyond NQO1 activation.

Other documented activities for the broader quinoline class include inhibition of phosphodiesterase 5 (PDE5) for potential Alzheimer's treatment, and activity against HIV reverse transcriptase, highlighting the scaffold's versatility. nih.govnih.gov

Innovation in Synthetic Methodologies and Chemical Derivatization for this compound

The advancement of this compound from a chemical curiosity to a viable drug candidate depends on the development of efficient and scalable synthetic routes. While direct synthesis of this specific isomer is not widely published, established methods for related compounds offer clear starting points.

A common strategy for producing substituted quinolines involves multi-step sequences. For example, the synthesis of the related 4-chloro-6,7-dimethoxyquinoline can start from 3,4-dimethoxyaniline (B48930) or 3,4-dimethoxy acetophenone. nbinno.comgoogle.com A typical pathway involves nitration, reduction, cyclization to form a 4-hydroxyquinoline (B1666331) intermediate, followed by chlorination using agents like phosphorus oxychloride or thionyl chloride. nbinno.comgoogle.comchemicalbook.com

Table 1: Potential Synthetic Strategies for this compound based on Analog Synthesis

| Step | Reaction | Reagents & Conditions (based on analogs) | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ | Nitrated precursor | google.com |

| 2 | Reduction & Cyclization | Hydrogenation (e.g., H₂, Pd/C) followed by heating | 4-hydroxyquinoline derivative | google.com |

| 3 | Chlorination | POCl₃ or SOCl₂ | Chloro-substituted quinoline | nbinno.comgoogle.com |

Chemical derivatization will be a critical next step to build a structure-activity relationship (SAR) profile. Research on 6,7-dichloro-5,8-quinolinedione has demonstrated that modifying the C2 position can significantly alter its activity as an NQO1 substrate. mdpi.com Similarly, for this compound, derivatization could involve:

Modification of Methoxy (B1213986) Groups: Converting the methoxy groups to hydroxyl or other alkoxy groups to modulate solubility and hydrogen bonding potential.

Substitution at Other Positions: Exploring reactions at the remaining open positions on the quinoline ring to enhance target affinity and selectivity.

Nucleophilic Substitution of Chlorine Atoms: Although challenging, selective replacement of one of the chloro groups could generate a library of diverse analogs.

Rational Drug Design Strategies for Enhanced Potency and Specificity

To accelerate the discovery process and optimize the therapeutic properties of this compound, rational drug design and computational methods are indispensable. mdpi.com These approaches can refine the molecular structure to improve potency, selectivity, and pharmacokinetic (ADME/Tox) properties.

Molecular docking studies are a powerful tool for predicting how a ligand will bind to a protein's active site. nih.gov For example, docking studies on 6,7-dichloro-5,8-quinolinedione derivatives with the NQO1 enzyme revealed key interactions, such as hydrogen bonds with tyrosine residues, that are crucial for its function as a substrate. mdpi.com A similar in-silico approach for this compound could predict its binding affinity to NQO1, kinases, or other potential targets, guiding synthetic efforts toward more potent compounds. mdpi.com

Quantitative Structure-Activity Relationship (3D-QSAR) models, like Comparative Molecular Field Analysis (CoMFA), can further refine the design process. nih.gov By correlating the three-dimensional structural features of a series of analogs with their biological activity, these models can identify which steric and electrostatic fields are beneficial for activity, leading to the design of new molecules with enhanced efficacy. nih.gov

Table 2: In-Silico Tools for Rational Drug Design of Quinoline Derivatives

| Technique | Application | Purpose | References |

|---|---|---|---|

| Molecular Docking | Predict ligand-protein binding | Identify key interactions, estimate binding affinity, guide analog design | mdpi.comnih.govnih.govmdpi.com |

| 3D-QSAR (e.g., CoMFA) | Correlate 3D structure with activity | Develop models that predict the activity of new analogs | nih.gov |

| ADME/Tox Prediction | In-silico pharmacokinetics | Evaluate drug-likeness, solubility, and potential toxicity early in development | mdpi.comnih.gov |

Exploration of Synergistic Effects with Complementary Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology, where it can enhance efficacy and overcome drug resistance. ijrpr.com The future development of this compound should include investigations into its potential for synergistic effects with existing drugs.

Given its potential as an NQO1-bioactivated agent, combining it with therapies that further increase oxidative stress in cancer cells could be a fruitful strategy. For instance, pairing it with certain chemotherapy agents or radiation therapy might amplify the cytotoxic effects in tumor tissues.

If the compound is found to be a kinase inhibitor, combining it with other targeted therapies that inhibit parallel survival pathways could prevent the emergence of resistance. Many anticancer drugs based on the quinoline scaffold, such as those targeting PI3K/mTOR, are evaluated in combination regimens. nih.gov Exploring these combinations early in the preclinical phase will be crucial for positioning this compound within the existing therapeutic landscape and maximizing its potential clinical impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.